molecular formula C11H17NO B1399158 4-Isopropoxy-3-methylbenzylamine CAS No. 1183725-82-7

4-Isopropoxy-3-methylbenzylamine

Cat. No. B1399158
M. Wt: 179.26 g/mol
InChI Key: KCYXFBSWDUOUFF-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-methylbenzylamine is a chemical compound with the CAS Number: 1183725-82-7 . It has a molecular weight of 179.26 .


Molecular Structure Analysis

The InChI code for 4-Isopropoxy-3-methylbenzylamine is 1S/C11H17NO/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-6,8H,7,12H2,1-3H3 . This indicates the specific arrangement and bonding of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Isopropoxy-3-methylbenzylamine has a molecular weight of 179.26 .

Scientific Research Applications

Stereoselective Synthesis and Applications

Stereoselective synthesis of chiral β-amino acid derivatives through conjugate addition of lithium amides showcases the significant role of 4-Isopropoxy-3-methylbenzylamine. The steric effects of substituents on the reactivity and the application of chiral amines to achieve excellent stereoselectivity in conjugate addition are crucial in the synthesis of β-peptides and 1,3-heterocycles. This application is paramount in medicinal chemistry for the synthesis of complex molecules with potential therapeutic benefits (Szakonyi, Sillanpää, & Fülöp, 2014).

Environmental and Analytical Chemistry

The compound's derivatives play a role in environmental and analytical chemistry. For instance, the study of unsaturated dicarbonyl products from the photo-oxidation of organic compounds in the atmosphere helps in understanding environmental implications and the chemical characterisation of aerosols. This is crucial for atmospheric chemistry and environmental impact assessments, where derivatives of 4-Isopropoxy-3-methylbenzylamine may be used as markers or reagents (Alvarez et al., 2009).

Synthesis of Enantiomerically Pure Compounds

The compound is integral in the synthesis of enantiomerically pure compounds. The synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones, where a chiral hydroxylamine derived from alpha-methylbenzylamine is used, is a notable application. This method is fundamental in beta-peptide synthesis, showcasing the compound's role in creating structurally precise and biologically significant molecules (Lee, Park, Kim, & Gellman, 2003).

Safety And Hazards

The safety data sheet for 4-Isopropoxy-3-methylbenzylamine indicates that it can cause skin and eye irritation, and may cause respiratory irritation . It should be handled with appropriate protective equipment and used only in a well-ventilated area .

properties

IUPAC Name

(3-methyl-4-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYXFBSWDUOUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-3-methyl-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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